A Technical Guide to the Physicochemical Properties of 3-Bromo-5-(pentafluorosulfur)benzyl bromide
A Technical Guide to the Physicochemical Properties of 3-Bromo-5-(pentafluorosulfur)benzyl bromide
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique functional groups is paramount to tuning molecular properties for enhanced performance. Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety, prized for its profound impact on lipophilicity, metabolic stability, and electronegativity.[1][2] This guide provides an in-depth examination of 3-Bromo-5-(pentafluorosulfur)benzyl bromide (CAS No. 1240257-14-0), a trifunctional building block of significant synthetic potential.[3][4] This molecule uniquely combines the exceptional stability and electronic characteristics of the SF₅ group with two distinct, orthogonally reactive halogen sites: a highly electrophilic benzyl bromide and an aryl bromide suitable for cross-coupling reactions.[5][6] Understanding the nuanced physicochemical properties of this reagent is critical for its effective and safe deployment in the synthesis of novel pharmaceuticals and advanced materials.
Chemical Identity and Structural Attributes
The properties and reactivity of 3-Bromo-5-(pentafluorosulfur)benzyl bromide are a direct consequence of its distinct structural features.
| Identifier | Data | Source(s) |
| IUPAC Name | 1-Bromo-3-(bromomethyl)-5-(pentafluoro-λ⁶-sulfanyl)benzene | N/A |
| Synonym | 3-Bromo-5-(bromomethyl)phenylsulphur pentafluoride | |
| CAS Number | 1240257-14-0 | [3][7] |
| Molecular Formula | C₇H₅Br₂F₅S | [8] |
| Molecular Weight | 375.98 g/mol | [8] |
| Chemical Structure | ![]() | N/A |
Key Structural Features:
-
Pentafluorosulfur (SF₅) Group: This hypervalent sulfur moiety is one of the most electron-withdrawing groups known.[2] Its octahedral geometry and the strength of the S-F bonds confer exceptional thermal and chemical stability to this part of the molecule.[1][9] It significantly increases lipophilicity, a property that can enhance membrane permeability in drug candidates.[1]
-
Benzyl Bromide Moiety: The -(CH₂Br) group is a potent electrophilic site, making the compound an excellent alkylating agent. This functionality is highly susceptible to nucleophilic substitution (Sₙ2) reactions but also imparts lachrymatory properties and requires careful handling.[6][10][11]
-
Aryl Bromide Moiety: The bromine atom attached directly to the aromatic ring is relatively unreactive towards nucleophiles but is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.[5]
Core Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent functional groups and analogous structures.
| Property | Value / Description | Rationale / Context |
| Physical State | Likely a colorless to pale yellow liquid or low-melting solid at STP. | Based on analogs like pentafluorobenzyl bromide (m.p. 18-20 °C) and benzyl bromide (liquid).[11][12] |
| Melting Point | Data not available. | N/A |
| Boiling Point | Expected to be high; decomposes at elevated temperatures. Distillation should be performed under high vacuum. | 3-bromo-4-fluoro-benzyl bromide has a boiling point of 99-100 °C at 3 mbar.[13] The higher molecular weight of the target compound suggests a higher boiling point. |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene) and poorly soluble in water. | The large, lipophilic SF₅ group and aromatic core dominate its properties. Safety data for similar compounds notes low water solubility.[14] |
| Lipophilicity (LogP) | Predicted to be high. | The SF₅ group is known to be more lipophilic than a trifluoromethyl (CF₃) or even a tert-butyl group, a key feature for modulating pharmacokinetic properties in drug discovery.[1][2] |
Stability, Storage, and Handling
The stability profile of this molecule is dichotomous, defined by the robust SF₅ group and the highly reactive benzyl bromide.
3.1. Chemical and Thermal Stability The pentafluorosulfur group is remarkably stable, resisting a wide range of chemical conditions including strongly acidic media, many bases, and various oxidizing and reducing agents.[5] This stability makes it a valuable component in multi-step syntheses.[5][9] However, the C-S bond can be a point of thermal degradation under forcing conditions.[15]
Conversely, the benzyl bromide functionality is sensitive to moisture and nucleophiles.[14][16] Hydrolysis can occur, and the compound is incompatible with bases, alcohols, amines, and strong oxidizing agents, which can lead to rapid decomposition or unwanted side reactions.[14][17]
3.2. Recommended Storage Protocol To maintain chemical integrity, the following storage protocol is recommended, based on best practices for reactive benzyl bromides.[14][16][17]
Caption: Recommended workflow for the safe storage of the reagent.
Analytical and Spectroscopic Characterization
A multi-technique approach is required to confirm the identity and purity of 3-Bromo-5-(pentafluorosulfur)benzyl bromide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and a key singlet for the benzylic methylene protons (-CH₂Br), anticipated in the δ 4.5–5.0 ppm range.[10]
-
¹⁹F NMR: This is the definitive technique for confirming the presence and integrity of the SF₅ group.[10] It is expected to show a characteristic A₄X pattern: a quintet for the single apical fluorine and a doublet for the four equatorial fluorines.
-
-
Mass Spectrometry (MS):
-
Techniques like GC-MS are suitable for analysis.[10] The mass spectrum will display a distinctive molecular ion cluster resulting from the two bromine isotopes (⁷⁹Br and ⁸¹Br), which is a powerful diagnostic feature.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for assessing purity.
-
Gas Chromatography (GC) can also be used, though the compound's reactivity may require careful method development to avoid on-column degradation.
-
Protocol: Characterization by ¹⁹F NMR Spectroscopy
Objective: To verify the presence and structural environment of the pentafluorosulfur (SF₅) group.
Materials:
-
Sample of 3-Bromo-5-(pentafluorosulfur)benzyl bromide (~10-20 mg).
-
Deuterated solvent (e.g., CDCl₃).
-
5 mm NMR tube.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent inside a clean vial.
-
Transfer: Transfer the solution to the NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Tune and match the ¹⁹F probe.
-
-
Acquisition:
-
Set the spectral width to cover the expected range for SF₅ groups (typically broad, centered around +60 to +85 ppm relative to CFCl₃).
-
Use a standard pulse-acquire experiment. A relaxation delay (d1) of 2-5 seconds is generally sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum (if an internal standard is not used, external referencing methods may be applied).
-
Analyze the spectrum for the characteristic A₄X spin system (a doublet and a quintet with a 4:1 integration ratio), which confirms the SF₅ moiety.
-
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups. This allows for a programmed, stepwise elaboration of the molecular scaffold.
-
Nucleophilic Substitution (Benzylic Position): The bromomethyl group is the most reactive site, readily undergoing Sₙ2 displacement with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) under mild conditions.[6] This reaction is typically performed first in a synthetic sequence.
-
Metal-Catalyzed Cross-Coupling (Arylic Position): The aryl bromide can participate in reactions like Suzuki or Stille couplings to form new carbon-carbon bonds. This step generally requires a palladium catalyst and conditions that do not affect the SF₅ group.[5]
-
Modification of the SF₅ Group (Rare): The SF₅ group is exceptionally robust and is generally carried through synthetic sequences without modification.[1][9]
Caption: Orthogonal reactivity pathways available for the title compound.
Safety and Toxicology
As a member of the benzyl bromide class of compounds, 3-Bromo-5-(pentafluorosulfur)benzyl bromide must be handled as a hazardous substance.[11]
-
Primary Hazards: Based on data for analogous compounds, it is expected to cause severe skin burns and eye damage.[17][18] It is a strong lachrymator (tear-producing agent) and may cause respiratory irritation.[11][17]
-
Handling Precautions:
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
Conclusion
3-Bromo-5-(pentafluorosulfur)benzyl bromide is a highly valuable, specialized building block for chemical synthesis. Its physicochemical profile is dominated by the interplay between the exceptionally stable, lipophilic SF₅ group and the highly reactive benzyl bromide handle. This unique combination allows for the introduction of the SF₅ moiety into complex scaffolds, offering a powerful tool for researchers in drug discovery and materials science to fine-tune molecular properties. However, its utility is matched by its hazardous nature, demanding strict adherence to safety protocols during handling and storage.
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